molecular formula C23H20ClN3OS B2362271 2-(3-Chloro-4-ethoxyphenyl)-4-((4-vinylbenzyl)thio)pyrazolo[1,5-a]pyrazine CAS No. 1223783-66-1

2-(3-Chloro-4-ethoxyphenyl)-4-((4-vinylbenzyl)thio)pyrazolo[1,5-a]pyrazine

Cat. No.: B2362271
CAS No.: 1223783-66-1
M. Wt: 421.94
InChI Key: OHEVQLPAFQHELC-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-ethoxyphenyl)-4-((4-vinylbenzyl)thio)pyrazolo[1,5-a]pyrazine is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-ethoxyphenyl)-4-((4-vinylbenzyl)thio)pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the 3-chloro-4-ethoxyphenyl group: This step may involve a nucleophilic aromatic substitution reaction where a chloro-substituted phenyl ring is introduced.

    Attachment of the 4-vinylbenzylthio group: This can be done through a thiol-ene reaction, where a thiol group reacts with a vinyl group under radical initiation conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-ethoxyphenyl)-4-((4-vinylbenzyl)thio)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Ammonia or primary amines in ethanol, thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrazines with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-ethoxyphenyl)-4-((4-vinylbenzyl)thio)pyrazolo[1,5-a]pyrazine depends on its specific application:

    Biological Activity: The compound may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways.

    Chemical Reactivity: The presence of reactive functional groups allows the compound to participate in various chemical reactions, forming new bonds and structures.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-4-methoxyphenyl)-4-((4-vinylbenzyl)thio)pyrazolo[1,5-a]pyrazine
  • 2-(3-Chloro-4-ethoxyphenyl)-4-((4-methylbenzyl)thio)pyrazolo[1,5-a]pyrazine
  • 2-(3-Bromo-4-ethoxyphenyl)-4-((4-vinylbenzyl)thio)pyrazolo[1,5-a]pyrazine

Uniqueness

2-(3-Chloro-4-ethoxyphenyl)-4-((4-vinylbenzyl)thio)pyrazolo[1,5-a]pyrazine is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the chloro and ethoxy groups on the phenyl ring, along with the vinylbenzylthio moiety, provides a unique reactivity profile and potential for diverse applications.

Properties

IUPAC Name

2-(3-chloro-4-ethoxyphenyl)-4-[(4-ethenylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3OS/c1-3-16-5-7-17(8-6-16)15-29-23-21-14-20(26-27(21)12-11-25-23)18-9-10-22(28-4-2)19(24)13-18/h3,5-14H,1,4,15H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEVQLPAFQHELC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)C=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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